

Physical and chemical properties of D-(+)-Cellohexose eicosaacetate

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Compound of Interest

Compound Name: *D-(+)-Cellohexose eicosaacetate*

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An In-depth Technical Guide to D-(+)-Cellohexose Eicosaacetate

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **D-(+)-Cellohexose eicosaacetate**. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

Chemical Identity and Physical Properties

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, a hexasaccharide of β -(1 \rightarrow 4) linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide.

Table 1: Physical and Chemical Properties of **D-(+)-Cellohexose Eicosaacetate** and Related Compounds

Property	D-(+)-Cellohexose Eicosaacetate	α -D-Cellobiose Octaacetate (Analogue)	α -D-Glucose Pentaacetate (Analogue)
Molecular Formula	C76H102O51[1]	C28H38O19	C16H22O11[2]
Molecular Weight	1831.61 g/mol [2]	678.59 g/mol	390.34 g/mol [2]
Appearance	White to Off-White Solid[2]	White Solid	White crystalline powder
Melting Point	Data not available	225-232 °C[3]	109-111 °C[2]
Boiling Point	Data not available	683.1 \pm 55.0 °C (Predicted)[3]	Data not available
Solubility	Soluble in Chloroform, Dichloromethane, DMSO[2]	Chloroform: 0.1 g/mL[3]	Data not available
Specific Rotation ([α]D)	Data not available	Data not available	$\geq +98^\circ$ (c=1 in ethanol, 20°C)[2]
Storage	2-8°C, protected from air and light[2]	-20°C Freezer[3]	Room Temperature

Experimental Protocols

Synthesis of D-(+)-Cellohexose Eicosaacetate

A general and established method for the synthesis of peracetylated cello-oligosaccharides is through the acetolysis of cellulose, followed by chromatographic separation.

Protocol: Acetolysis of Cellulose and Chromatographic Separation

- Acetolysis:
 - Suspend microcrystalline cellulose in a mixture of acetic anhydride and acetic acid. * Cool the mixture in an ice bath and slowly add sulfuric acid as a catalyst.

- Allow the reaction to proceed at room temperature with stirring for an extended period (e.g., 72-96 hours) to facilitate the depolymerization of cellulose and acetylation of the resulting oligosaccharides.
- Quench the reaction by pouring the mixture into ice water.
- Extraction:
 - Extract the acetylated oligosaccharides from the aqueous solution using a suitable organic solvent such as chloroform or dichloromethane.
 - Wash the organic layer with water and a saturated sodium bicarbonate solution to remove acids.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude mixture of acetylated sugars.
- Chromatographic Separation:
 - Dissolve the crude mixture in a minimal amount of a suitable solvent.
 - Perform column chromatography on silica gel.
 - Elute the column with a gradient of solvents, such as a mixture of toluene and ethyl acetate, to separate the acetylated oligosaccharides based on their degree of polymerization.
 - Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing **D-(+)-Cellohexose eicosaacetate**.
 - Combine the pure fractions and evaporate the solvent to yield the final product.



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Figure 1: Synthesis workflow for **D-(+)-Cellohexose eicosaacetate**.

Analytical Methods

Protocol: HPLC Analysis

- **Column:** A reversed-phase C18 column is typically suitable for the analysis of acetylated oligosaccharides.
- **Mobile Phase:** A gradient elution with acetonitrile and water is commonly used. The gradient can be optimized to achieve the best separation of the different acetylated cello-oligosaccharides.
- **Detection:** A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is appropriate for detecting these non-UV-absorbing compounds.
- **Sample Preparation:** Dissolve a small amount of **D-(+)-Cellohexose eicosaacetate** in the initial mobile phase composition.
- **Injection Volume:** 10-20 μL .
- **Flow Rate:** 1.0 mL/min.

Protocol: NMR Analysis

- **Solvent:** Deuterated chloroform (CDCl_3) is a common solvent for peracetylated carbohydrates.
- **^1H NMR:** The proton NMR spectrum will show characteristic signals for the anomeric protons in the region of δ 4.5-6.0 ppm and a complex multiplet pattern for the other ring protons. The acetyl methyl protons will appear as sharp singlets around δ 2.0-2.2 ppm.
- **^{13}C NMR:** The carbon NMR spectrum will display signals for the anomeric carbons between δ 90-105 ppm, ring carbons from δ 60-80 ppm, and the carbonyl carbons of the acetate groups around δ 169-171 ppm. The methyl carbons of the acetate groups will resonate at approximately δ 20-21 ppm.

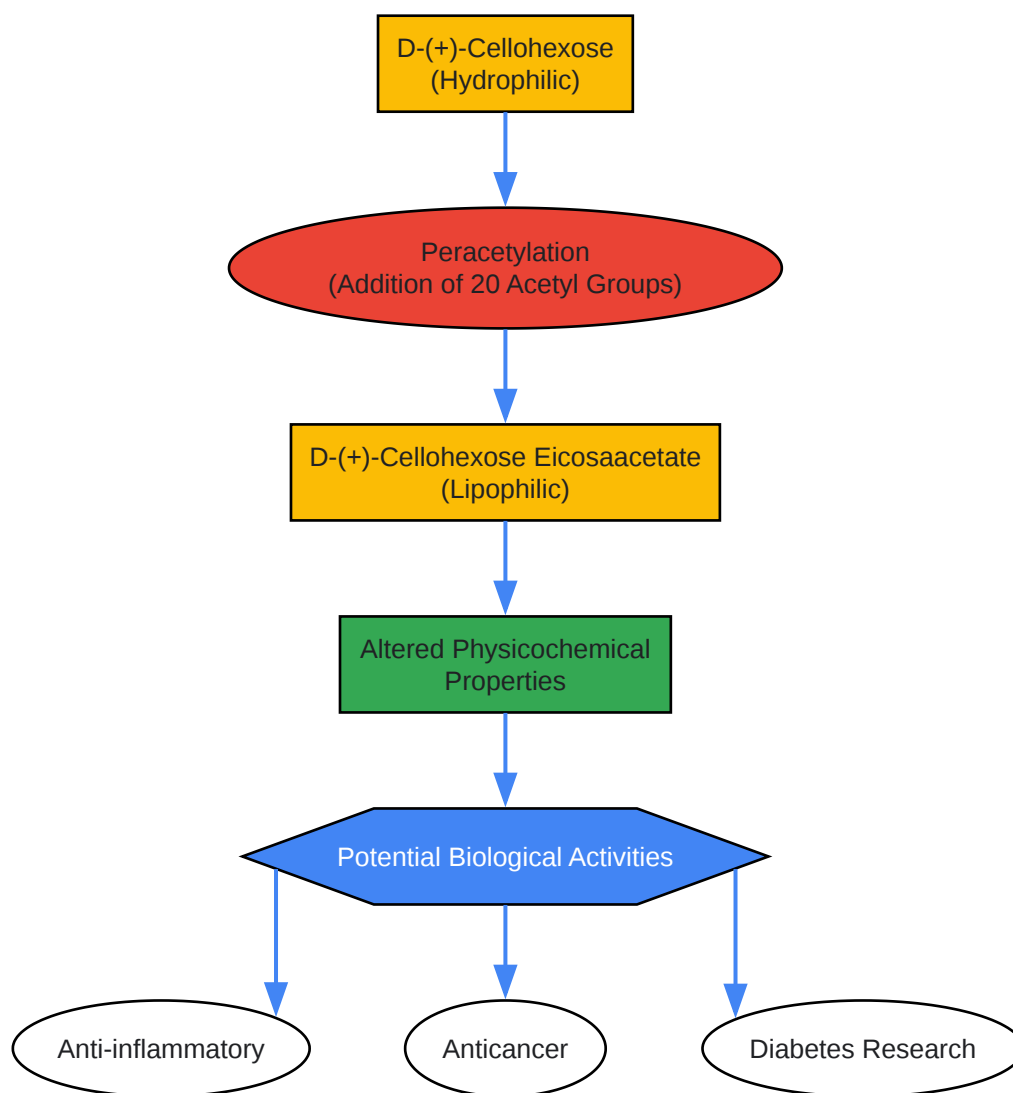
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for the complete assignment of all proton and carbon signals and to confirm the structure and purity of the compound.

Biological Activity and Potential Applications

While specific in-depth studies on the biological activities of **D-(+)-Cellohexose eicosaacetate** are not extensively available in the public domain, some suppliers indicate its use in research related to diabetes, cancer, and inflammatory disorders. The acetylation of oligosaccharides can significantly alter their biological properties.

General Biological Activities of Acetylated Polysaccharides:

- Anti-inflammatory Activity: Some studies have shown that acetylated oligosaccharides can exhibit anti-inflammatory properties by modulating the production of inflammatory cytokines. For instance, fully acetylated chitooligosaccharides have been shown to reduce the production of tumor necrosis factor-alpha (TNF- α) in stimulated macrophages[4].
- Anticancer Activity: The modification of sugars, including acetylation, has been explored as a strategy to develop novel anticancer agents. Some studies suggest that specific oligosaccharides on the tumor cell surface can interact with certain compounds, influencing cell proliferation[5].
- Prebiotic Potential: Cello-oligosaccharides are being investigated for their prebiotic activity, although acetylation may affect their fermentability by gut microbiota.



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Figure 2: Relationship between structure and potential biological activity.

Conclusion

D-(+)-Cellohexose eicosaacetate is a well-defined, fully acetylated cello-oligosaccharide. While detailed experimental data on some of its physical properties and specific biological activities are limited, established protocols for the synthesis and analysis of analogous compounds provide a strong framework for its study. The general biological activities observed for other acetylated oligosaccharides suggest that **D-(+)-Cellohexose eicosaacetate** may hold potential as a bioactive molecule in areas such as inflammation and oncology research. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

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